molecular formula C8H8F3NO B1295503 3-(Trifluoromethoxy)benzylamine CAS No. 93071-75-1

3-(Trifluoromethoxy)benzylamine

Cat. No. B1295503
CAS RN: 93071-75-1
M. Wt: 191.15 g/mol
InChI Key: TUPUHSXMDIWJQT-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzylamine is a compound that falls within the category of benzylamines with a trifluoromethoxy functional group attached to the benzene ring. This functional group is known for its electron-withdrawing properties and its ability to enhance the biological activity of molecules in medicinal chemistry .

Synthesis Analysis

The synthesis of trifluoromethylated benzylamines, including 3-(trifluoromethoxy)benzylamine, can be achieved through Pd(II)-catalyzed ortho-C-H trifluoromethylation using electrophilic CF3 reagents. The presence of additives like H2O and Ag2O is crucial for obtaining good yields . Another approach involves the use of trifluoromethyl benzoate (TFBz) as a trifluoromethoxylation reagent, which can be prepared from inexpensive starting materials and used in various synthetic transformations . Additionally, oxidative desulfurization-fluorination of dithiocarbamates has been employed to synthesize trifluoromethylamines under mild conditions .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds, such as 3-(trifluoromethoxy)benzylamine, is influenced by the presence of the trifluoromethyl group. This group can introduce conformational flexibility and affect the molecule's crystal packing characteristics. Weak intermolecular interactions, such as hydrogen bonds and the "fluorous effect," play a significant role in the solid-state structure of these compounds .

Chemical Reactions Analysis

Trifluoromethylated benzylamines can undergo various chemical reactions. For instance, they can be used as intermediates in the synthesis of antitumor agents, such as 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, through a series of benzylation, benzoylation, and coupling reactions . They can also participate in biomimetic transamination reactions, as demonstrated in the synthesis of 3,5-bis-(trifluoromethyl)benzylamine . Furthermore, the introduction of a trifluoromethyl group can lead to the formation of novel compounds with potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethoxy)benzylamine are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and stability. The electron-withdrawing nature of the trifluoromethyl group can affect the acidity of hydrogens in the molecule, which in turn influences hydrogen bonding characteristics in the crystal structure . The presence of the trifluoromethoxy group also affects the reactivity of the compound, as seen in the oxidative coupling of benzylamines to imines catalyzed by cobalt(II) complexes .

Scientific Research Applications

Catalytic Ortho-Trifluoromethylation

  • Palladium-Catalyzed Ortho-Trifluoromethylation : The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, including 3-(trifluoromethoxy)benzylamine, demonstrates significant potential in medicinal chemistry. This technique uses an electrophilic CF3 reagent, and additives like H2O and Ag2O enhance yields, making it a valuable process for preparing ortho-trifluoromethyl-substituted benzylamines (Miura et al., 2013).

Photovoltaic Cell Enhancement

  • Photovoltaic Cell Efficiency : Benzylamine, including variants like 3-(trifluoromethoxy)benzylamine, has been identified as a crucial molecule for enhancing the moisture-resistance and electronic properties of perovskite films in solar cells. This leads to significantly higher efficiencies and longevity, with notable improvements in open-circuit voltage and resistance to air exposure (Wang et al., 2016).

Synthesis of Trifluoromethoxylated Compounds

  • Facilitating Synthesis of Trifluoromethoxylated Aromatic Compounds : The trifluoromethoxy group, often seen in compounds like 3-(trifluoromethoxy)benzylamine, plays a significant role in pharmacology and biology due to its desirable properties. The synthesis of these compounds, however, presents challenges. Recent advancements have made the synthesis process more user-friendly, highlighting the potential of these compounds in pharmaceuticals and materials science (Feng & Ngai, 2016).

Polymer and Resin Applications

  • Benzylamine Residues in Polymers and Resins : The development of monomers and polymers containing benzylamine residues, such as 3-(trifluoromethoxy)benzylamine, has implications for studying enzymes like benzylamine oxidase. These compounds are used to create a range of materials, including linear soluble and granular crosslinked systems, with applications in biochemical research (Bertini et al., 1999).

Safety And Hazards

3-(Trifluoromethoxy)benzylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[3-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPUHSXMDIWJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239253
Record name 3-(Trifluoromethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)benzylamine

CAS RN

93071-75-1
Record name 3-(Trifluoromethoxy)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093071751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93071-75-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Yamamoto, H Ohta, K Abe, D Kambe… - Chemical and …, 2016 - jstage.jst.go.jp
We previously identified 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl) phenyl][(2S)-piperidine-2-yl] methyl}-4-(trifluoromethyl) pyridine-2-carboxamide (5, TP0439150) as a potent and …
Number of citations: 2 www.jstage.jst.go.jp
RC Durley, ML Grapperhaus, BS Hickory… - Journal of medicinal …, 2002 - ACS Publications
A novel series of substituted N-benzyl-N-phenyl-trifluoro-3-amino-2-propanols are described that reversibly inhibit cholesteryl ester transfer protein (CETP). Starting with screening lead …
Number of citations: 41 pubs.acs.org
S Burke - 2015 - commons.emich.edu
Plasminogen activator inhibitor-1 (PAI-1) is a serpin protein whose function is to inhibit tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), and …
Number of citations: 2 commons.emich.edu
KM Upman - 2016 - search.proquest.com
Plasminogen activator inhibitor type-1 (PAI-1) is a member of the serine protease inhibitor (serpin) family. PAI-1 is involved in the regulation of fibrinolysis, which is the breakdown of …
Number of citations: 4 search.proquest.com
GC Moraski, N Seeger, PA Miller, A Oliver, HI Boshoff… - pstorage-acs-6854636.s3 …
The test compound MICs against Mtb H37Rv (ATCC# 27294) were assessed by the MABA using rifampin, INH and BTZ0432 as positive controls. Compound stock solutions were …
DA Weerakoon - 2014 - search.proquest.com
Plasminogen activator inhibitor type-1 (PAI-1) is a member of the serine protease inhibitor (serpin) superfamily. Excessive levels of PAI-1 inhibit urokinase-type plasminogen activator (…
Number of citations: 1 search.proquest.com
NS Guntaka - 2013 - search.proquest.com
Plasminogen activator inhibitor (PAI-1) is a member of the serine protease inhibitor (serpin) family of proteins, which inhibits certain serine proteases, such as tissue-type plasminogen …
Number of citations: 2 search.proquest.com
CW Ang, L Tan, ML Sykes… - Journal of Medicinal …, 2020 - ACS Publications
… 2-Bromoacetyl bromide 10 (200 mg, 118 μL 0.991 mmol, 1 equiv) was reacted with 3-trifluoromethoxy benzylamine (157 mg, 129 μL, 0.825 mmol, 0.83 equiv) for 1 h according to the …
Number of citations: 17 pubs.acs.org
J Tian, KB Teuscher, ER Aho, JR Alvarado… - Journal of medicinal …, 2019 - ACS Publications
WD repeat domain 5 (WDR5) is a member of the WD40-repeat protein family that plays a critical role in multiple chromatin-centric processes. Overexpression of WDR5 correlates with a …
Number of citations: 36 pubs.acs.org

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